Substance p-methyl ester
Overview
Description
Substance P-methyl ester is a synthetic analog of the naturally occurring neuropeptide Substance P. It is known for its role as a selective agonist of the neurokinin-1 (NK-1) receptor. This compound has garnered interest in various fields, including chemistry, biology, medicine, and industry, due to its unique properties and applications.
Mechanism of Action
Target of Action
Substance P-Methyl Ester primarily targets the Neurokinin 1 (NK1) receptor . The NK1 receptor is a type of tachykinin receptor, which is a family of receptors that respond to the tachykinin family of peptides . This compound is a selective agonist for this receptor .
Mode of Action
This compound interacts with its target, the NK1 receptor, by binding to it and activating it . This interaction results in various physiological responses. For instance, it has been reported to cause a decrease in the amplitude and slope of the field excitatory postsynaptic potential (fEPSP) recorded from the CA1 stratum pyramidale .
Biochemical Pathways
It is known that substance p, the parent compound of this compound, is involved in many biological processes, including nociception and inflammation . It mediates interactions between neurons and immune cells, modulating immune cell proliferation rates and cytokine production .
Pharmacokinetics
It is known that the metabolic methanol may occur as a result of fermentation by gut bacteria and metabolic processes involving s-adenosyl methionine . Regardless of its source, low levels of methanol in the body are maintained by physiological and metabolic clearance mechanisms .
Result of Action
The molecular and cellular effects of this compound’s action are diverse. It has been found to be 30% as potent as Substance P in stimulating salivation and equipotent in ileum contraction . This suggests that this compound can induce similar physiological responses as Substance P, albeit at different potencies.
Action Environment
For instance, haloxyfop-p-methyl ester, a selective herbicide, has been shown to cause anti-predatory response deficit in mice when exposed to predicted environmentally relevant concentrations .
Biochemical Analysis
Biochemical Properties
Substance p-methyl ester plays a significant role in biochemical reactions, particularly as a selective agonist for the neurokinin 1 (NK1) receptor . It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been reported to cause a decrease in the amplitude and slope of the field excitatory postsynaptic potential (fEPSP) recorded from the CA1 stratum pyramidale . The interaction with the NK1 receptor is crucial for its function, as it influences the receptor’s activity and downstream signaling pathways.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to stimulate salivation in rats and induce contraction in guinea pig ileum . These effects are mediated through its interaction with the NK1 receptor, which plays a role in cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to modulate these processes highlights its potential therapeutic applications in conditions involving disrupted cellular functions.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the NK1 receptor, leading to the activation of downstream signaling pathways . This binding interaction triggers a cascade of events, including enzyme activation or inhibition and changes in gene expression. The hydrophobicity of the COOH-terminal portion of this compound is important for its interaction with the receptor, influencing its potency and efficacy .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound is 30% as potent as substance P in stimulating salivation and equipotent in ileum contraction . These findings suggest that the compound’s effects are sustained over time, making it a valuable tool for studying long-term cellular responses.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to stimulate salivation and induce ileum contraction . At higher doses, the compound may exhibit toxic or adverse effects. Understanding the dosage-dependent effects of this compound is essential for its potential therapeutic applications and for determining safe and effective dosage ranges.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity. The compound undergoes hydrolysis, leading to the formation of substance P free acid, which is less potent in stimulating salivation and ileum contraction . This metabolic conversion highlights the importance of the methyl ester group in maintaining the compound’s activity and potency.
Preparation Methods
Synthetic Routes and Reaction Conditions: Substance P-methyl ester can be synthesized through the esterification of Substance P. The process involves reacting Substance P with methanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction typically proceeds at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is carried out using large-scale reactors equipped with efficient cooling and heating systems to maintain optimal reaction conditions. The process is monitored using advanced analytical techniques to ensure product purity and yield.
Chemical Reactions Analysis
Types of Reactions: Substance P-methyl ester undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or neutral conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Substitution: Nucleophilic substitution reactions are facilitated by strong nucleophiles, such as alkyl halides, in polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of various substituted derivatives of this compound.
Scientific Research Applications
Substance P-methyl ester is widely used in scientific research due to its biological activity and specificity for the NK-1 receptor. Its applications include:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification reactions.
Biology: Investigated for its role in neurotransmission and its effects on various physiological processes.
Medicine: Explored for its potential therapeutic applications in pain management, inflammation, and psychiatric disorders.
Industry: Utilized in the development of pharmaceuticals and as a tool in drug discovery.
Comparison with Similar Compounds
Substance P-methyl ester is compared with other similar compounds, such as Substance P free acid and other peptide analogs. Its uniqueness lies in its enhanced stability and potency compared to the free acid form. Other similar compounds include:
Substance P free acid: Less potent and less stable.
Other peptide analogs: Varying degrees of potency and receptor specificity.
Properties
IUPAC Name |
methyl (2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C64H99N17O14S/c1-38(2)34-46(57(88)77-45(28-33-96-4)63(94)95-3)73-53(84)37-72-54(85)47(35-39-16-7-5-8-17-39)78-58(89)48(36-40-18-9-6-10-19-40)79-56(87)42(24-26-51(67)82)74-55(86)43(25-27-52(68)83)75-59(90)50-23-15-32-81(50)62(93)44(21-11-12-29-65)76-60(91)49-22-14-31-80(49)61(92)41(66)20-13-30-71-64(69)70/h5-10,16-19,38,41-50H,11-15,20-37,65-66H2,1-4H3,(H2,67,82)(H2,68,83)(H,72,85)(H,73,84)(H,74,86)(H,75,90)(H,76,91)(H,77,88)(H,78,89)(H,79,87)(H4,69,70,71)/t41-,42-,43-,44-,45-,46-,47-,48-,49-,50-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWWARWOPSKGELM-SARDKLJWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)OC)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C4CCCN4C(=O)C(CCCN=C(N)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)OC)NC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCCN)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCN=C(N)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C64H99N17O14S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1362.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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